

A Technical Guide to the Molar Mass and Density of Pure Potassium Sulfide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: POTASSIUM SULFIDE

Cat. No.: B072225

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a focused technical overview of the fundamental physicochemical properties of pure **potassium sulfide** (K_2S), specifically its molar mass and density. It outlines the theoretical basis for these values and details the experimental protocols for their empirical determination, ensuring a high degree of accuracy and reproducibility for research and development applications.

Physicochemical Data Summary

The essential quantitative properties of pure, anhydrous **potassium sulfide** are summarized below. These values are critical for stoichiometric calculations, formulation development, and material characterization.

Property	Value	Units	Notes
Molar Mass	110.26	g/mol	Calculated based on IUPAC standard atomic weights. [1] [2] [3]
Skeletal Density	1.74	g/cm ³	Determined at 25°C for the crystalline solid. [1]

Molar Mass Determination

The molar mass of a well-defined, pure inorganic compound like **potassium sulfide** is most accurately determined through calculation based on its chemical formula and the standard atomic weights of its constituent elements as established by the International Union of Pure and Applied Chemistry (IUPAC).

Theoretical Calculation Protocol

- Identify Chemical Formula: The established chemical formula for **potassium sulfide** is K_2S .
[\[2\]](#)
- Determine Atomic Weights: Obtain the standard atomic weight for each element from the periodic table.
 - Potassium (K): 39.0983 u
 - Sulfur (S): 32.06 u
- Calculate Molar Mass: Sum the atomic weights of all atoms in the formula.
 - $Molar\ Mass = (2 \times \text{Atomic\ Weight\ of\ K}) + (1 \times \text{Atomic\ Weight\ of\ S})$
 - $Molar\ Mass = (2 \times 39.0983) + (1 \times 32.06) = 78.1966 + 32.06 = 110.2566\ g/mol$
- Apply Significant Figures: The value is typically rounded for practical laboratory use to 110.26 g/mol .[\[2\]](#)[\[3\]](#)

While techniques such as mass spectrometry are pivotal for determining the molar mass of unknown compounds, for a stoichiometric substance like K_2S , the calculated value is the accepted standard, assuming sample purity.

Density Determination

The density of a solid material is its mass per unit volume. For crystalline or powdered solids, the most precise and accurate method for determining density, excluding inter-particle void space and open pores, is gas pycnometry.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocol: Gas Pycnometry

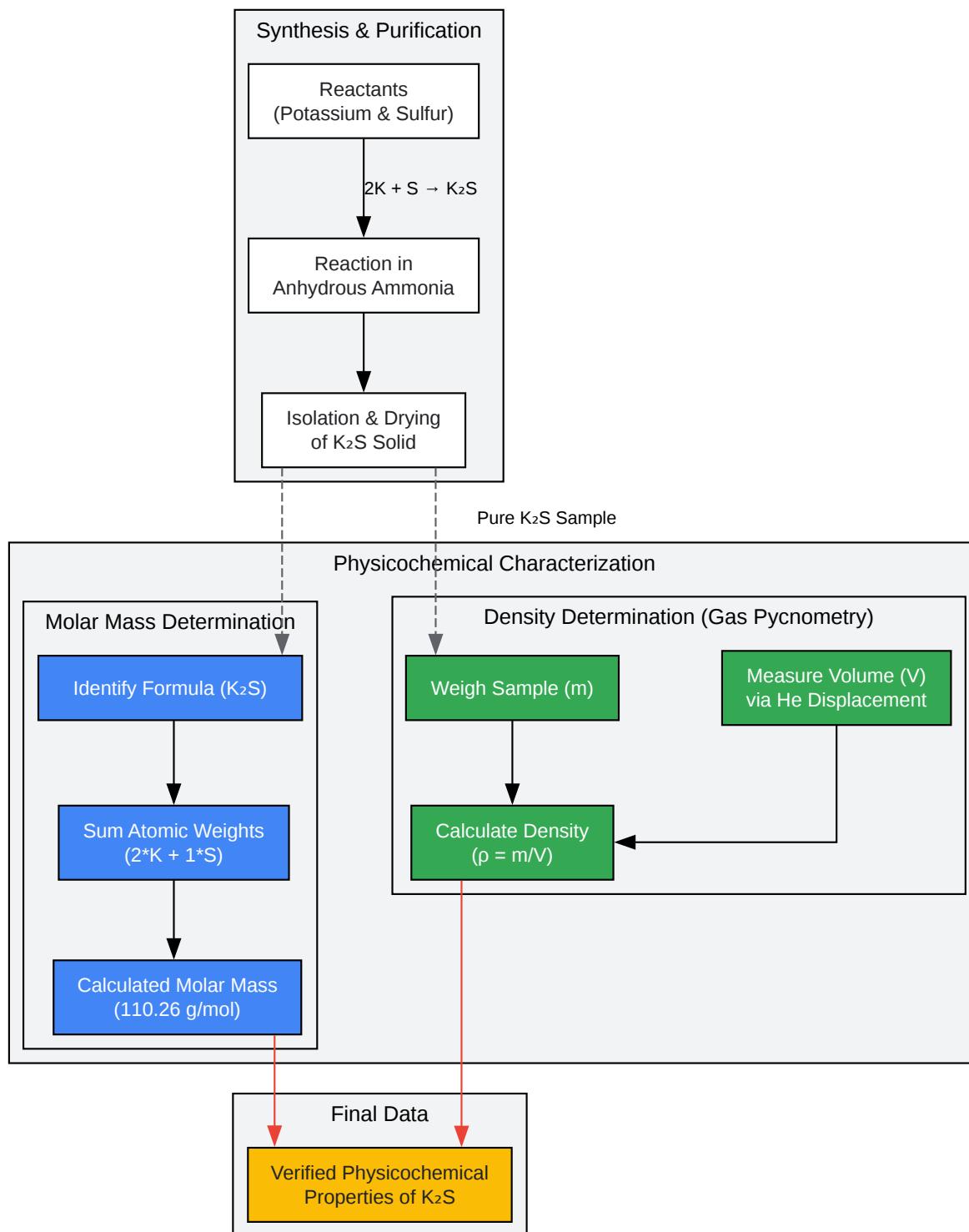
This protocol outlines the determination of the skeletal density of a solid **potassium sulfide** sample using a helium pycnometer.

Objective: To measure the skeletal volume of a precisely weighed sample of **potassium sulfide** to calculate its density. Helium is the preferred analysis gas due to its small atomic size, enabling it to penetrate small pores, and its inert nature.[\[4\]](#)

Apparatus:

- Helium Pycnometer
- Analytical Balance (readable to ± 0.0001 g)
- Sample Chamber of appropriate volume
- Drying oven and desiccator
- Spatula and weighing paper

Methodology:


- Sample Preparation:
 - Due to the highly hygroscopic nature of **potassium sulfide**, the sample must be rigorously dried prior to analysis to remove adsorbed water.[\[1\]](#) This can be achieved by heating the sample under a vacuum or in a stream of inert gas.
 - After drying, the sample must be cooled and stored in a desiccator over a strong desiccant (e.g., phosphorus pentoxide) until it is ready for analysis.
 - All handling of the pure, anhydrous K_2S should be performed in an inert atmosphere (e.g., a glovebox) to prevent reaction with atmospheric moisture and carbon dioxide.[\[1\]](#)[\[7\]](#)
- Mass Measurement:

- Using an analytical balance, accurately weigh the clean, dry, and empty sample chamber. Record the mass as m_1 .
- Transfer a suitable amount of the dried **potassium sulfide** sample into the sample chamber. The sample should occupy a significant portion of the chamber volume for optimal accuracy.
- Weigh the sample chamber containing the K_2S sample. Record the mass as m_2 .
- The mass of the sample (m_{sample}) is calculated as: $m_{\text{sample}} = m_2 - m_1$.
- Volume Measurement (Pycnometer Operation):
 - Calibrate the gas pycnometer according to the manufacturer's instructions using calibration spheres of known volume.
 - Place the sample chamber containing the weighed K_2S into the analysis port of the pycnometer.
 - Seal the analysis port and initiate the measurement sequence. The instrument will automatically execute a series of steps:
 - The sample chamber is pressurized with helium to a target pressure (P_1).
 - The gas is then expanded into a second, internal reference chamber of known volume (V_{ref}), resulting in a lower equilibrium pressure (P_2).
 - The volume of the solid sample (V_{sample}) is calculated by the instrument's software based on Boyle's Law, accounting for the known volumes of the sample and reference chambers and the measured pressures.
 - The measurement is typically repeated multiple times (e.g., 5-10 cycles) until the measured volume is stable within a predefined tolerance, ensuring the removal of any outgassing effects and achieving a precise result.
- Density Calculation:

- The skeletal density (ρ) of the **potassium sulfide** sample is calculated using the formula:
$$\rho = m_{\text{sample}} / V_{\text{sample}}$$
- The result is reported in g/cm³.

Workflow Visualization

The logical process for the synthesis and characterization of **potassium sulfide** to determine its molar mass and density is illustrated below.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the molar mass and density of pure **potassium sulfide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. webqc.org [webqc.org]
- 2. quora.com [quora.com]
- 3. Potassium Sulfide | K₂S | CID 162263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. measurlabs.com [measurlabs.com]
- 5. Gas Pycnometry - Determination of Density | 3P Instruments [3p-instruments.com]
- 6. Determination of density by gas pycnometry | Norlab [norlab.com]
- 7. Potassium sulfide - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Technical Guide to the Molar Mass and Density of Pure Potassium Sulfide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b072225#molar-mass-and-density-of-pure-potassium-sulfide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com